molecular formula C9H8ClFO2 B2512543 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1509319-86-1

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane

Cat. No.: B2512543
CAS No.: 1509319-86-1
M. Wt: 202.61
InChI Key: JPBVGZHUDCYVEV-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is a specialized organic compound that features an oxirane (epoxide) ring and a halogenated phenoxy group, making it a high-value synthetic intermediate for advanced chemical research. The strained three-membered epoxide ring is highly susceptible to ring-opening reactions by various nucleophiles, allowing researchers to efficiently synthesize a diverse array of functionalized derivatives, such as complex ethers, alcohols, and amino alcohols . The presence of both chloro and fluoro substituents on the aromatic ring fine-tunes the compound's electronic properties and can significantly influence the biological activity and binding affinity of resulting molecules, a strategy commonly employed in medicinal chemistry and agrochemical research. This structure is analogous to other research compounds, such as 2-(5-Chloro-2-fluorophenoxy)-N-cyclopentyl-N-methylacetamide, highlighting its potential utility in constructing bioactive molecules . Furthermore, the compound can be synthesized in high enantiomeric purity from corresponding chlorohydrin precursors, providing access to chiral building blocks for developing stereoselective catalysts or pharmaceuticals . Its primary research applications span across method development in organic synthesis, the exploration of structure-activity relationships in drug discovery, and its use as a key precursor for polymer and materials science. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(5-chloro-2-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBVGZHUDCYVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane typically involves the reaction of 5-chloro-2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems effectively due to the presence of fluorine and chlorine substituents, which can enhance bioactivity and selectivity.

Case Study: Anticancer Activity

Research indicates that derivatives of fluorinated compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that fluorinated oxiranes can inhibit cell proliferation in melanoma and leukemia models, suggesting potential applications in cancer therapy .

Synthesis of Bioactive Compounds

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane serves as an important building block for synthesizing other bioactive molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.

Example: Synthesis Pathway

The synthesis of more complex molecules often involves using this oxirane as a starting material. For example, it can be reacted with amines or alcohols to yield amine derivatives or alcohols with improved pharmacological properties.

Material Science

In addition to its medicinal applications, this compound is being explored in materials science. Its epoxide functionality can be utilized to create cross-linked polymer networks, which are valuable in coatings and adhesives.

Application: Polymerization

The polymerization of epoxides like 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane leads to materials with enhanced mechanical properties and chemical resistance, making them suitable for industrial applications.

Biological Evaluation

The biological activity of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane has been assessed through various in vitro studies. These studies focus on its effects on different cellular targets and pathways.

Activity TypeCell Line TestedResult
CytotoxicityB16 melanomaModest inhibition observed
Enzyme InhibitionThymidylate synthasePotent inhibition reported
AntimicrobialVarious strainsEffective against specific bacteria

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane involves its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects. The compound can disrupt cellular processes by modifying key biomolecules, leading to cell death or inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below compares 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane with structurally related epoxides, highlighting substituent positions and electronic characteristics:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane 5-Cl, 2-F C₉H₈ClFO₂ 202.61 Strong electron-withdrawing (Cl, F)
2-[(4-Chloro-2-fluorophenoxy)methyl]oxirane 4-Cl, 2-F C₉H₈ClFO₂ 202.61 Similar to target, but Cl position differs
2-[(3-Chlorophenoxy)methyl]oxirane 3-Cl C₉H₉ClO₃ 200.62 Moderate electron-withdrawing (Cl)
2-[(4-Methoxyphenyl)methyl]oxirane 4-OCH₃ C₁₀H₁₂O₂ 164.20 Electron-donating (OCH₃)
2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane 2,4-Br, 5-CH₃ C₁₀H₁₀Br₂O₂ 344.90 Strong electron-withdrawing (Br) and steric hindrance (CH₃)

Key Observations :

  • Halogen Position : The position of halogens (e.g., 5-Cl vs. 4-Cl) alters steric and electronic interactions. For example, 5-Cl in the target compound may reduce steric hindrance compared to ortho-substituted analogs.
  • Electron Effects : Electron-withdrawing groups (Cl, F, Br) increase the electrophilicity of the oxirane ring, enhancing reactivity in ring-opening reactions compared to electron-donating groups like OCH₃ .

Physicochemical and Olfactory Properties

Substituents significantly influence physical properties such as polarity, boiling point, and odor:

Compound Name Polarity (TLC Rf) Odor Profile
2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane Not reported Not reported
2-(4-Ethyl-3-methoxybenzyl)oxirane Rf 0.60 Floral, fresh, slight lime
1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol Rf 0.83 Glue-like, pungent
2-[(4-Methoxyphenyl)methyl]oxirane Not reported Likely mild (similar to anethole derivatives)

Insights :

  • Odor profiles in related compounds vary drastically with substitution, suggesting that the target compound’s odor could differ from both floral and pungent analogs.

Industrial and Pharmaceutical Relevance

  • Polymer Chemistry : Epoxides like 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane () are used in resin production. The target compound’s halogenation may enhance thermal stability in such applications .
  • Pharmaceutical Intermediates: Halogenated epoxides are valuable intermediates. For example, 2-[[2-(4-ethylphenoxy)ethoxy]methyl]oxirane () is explored in drug synthesis, and the target compound’s structure may offer similar utility .

Biological Activity

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane, a compound with notable biological activity, has garnered attention in various fields, particularly in pharmacology and agrochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to participate in nucleophilic substitutions. The presence of the 5-chloro-2-fluorophenoxy group enhances its lipophilicity and bioactivity.

Antifungal Activity

Research has indicated that compounds similar to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane exhibit significant antifungal properties. For instance, studies on fluconazole analogs demonstrated that modifications in their chemical structure could enhance their efficacy against Candida albicans. The minimum effective concentration (MEC) for some derivatives was as low as 0.31 μg/mL, indicating potent antifungal activity .

CompoundMEC (μg/mL)In Vivo Efficacy
Fluconazole Analog A0.31100% survival in mice infected with C. albicans
Fluconazole Analog B0.8Reduced parasitic index in T. cruzi infections

The mechanism through which 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane exerts its antifungal effects is likely linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .

Study on Antifungal Efficacy

In a controlled study involving various fluconazole derivatives, it was found that those with a fluorinated phenyl ring exhibited enhanced antifungal activity compared to non-fluorinated counterparts. The study reported that certain derivatives showed an MIC (minimum inhibitory concentration) of 0.003 µg/mL against C. albicans, significantly outperforming traditional antifungals .

Agrochemical Applications

The compound has also been explored for its potential use as a fungicide in agricultural settings. Formulations containing 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane have shown effectiveness in protecting crops from fungal infections when applied as foliar sprays .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and metabolic stability. In vivo studies demonstrated an acceptable safety profile with no significant adverse effects observed at therapeutic doses .

Synergistic Effects

Recent research has highlighted the potential for synergistic effects when 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is used in combination with other antifungals. This combination therapy approach may enhance efficacy and reduce the likelihood of resistance development .

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